Polymerization Kinetics: 10-Fold Reduction in Propagation Rate vs. Acrylic Acid
In aqueous solution radical polymerization, 2-fluoroacrylic acid (α-fluoracrylic acid) exhibits a significantly lower propagation rate constant (kp) compared to its non-fluorinated analog, acrylic acid. This is a direct consequence of the electron-withdrawing fluorine atom stabilizing the propagating radical, thereby reducing its reactivity. At 20°C in water, the kp for 2-fluoroacrylic acid was measured at 2,600 L·mol⁻¹·s⁻¹, which is an order of magnitude lower than the 27,200 L·mol⁻¹·s⁻¹ observed for acrylic acid under identical conditions [1].
| Evidence Dimension | Propagation rate constant (kp) |
|---|---|
| Target Compound Data | 2,600 L·mol⁻¹·s⁻¹ |
| Comparator Or Baseline | Acrylic acid: 27,200 L·mol⁻¹·s⁻¹ |
| Quantified Difference | 10.5-fold decrease in kp for 2-fluoroacrylic acid |
| Conditions | Radical polymerization in water at 20°C |
Why This Matters
This 10-fold reduction in propagation rate allows for greater control over polymer molecular weight and architecture during synthesis, enabling the production of more uniform, high-performance materials that are difficult to achieve with highly reactive acrylic acid.
- [1] Gal'perina, N. I., Gromov, V. F., Khomikovskii, P. M., Abkin, A. D., & Vysokomol, S. (1975). Radical polymerization of acrylic and fluoracrylic acids in various solvents. Polymer Science U.S.S.R., 17(8), 1902-1910. https://doi.org/10.1016/0032-3950(75)90169-0 View Source
